Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate
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Overview
Description
Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate is a compound that features a unique combination of a picolinate moiety and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including intramolecular cyclization and [2+2] cycloaddition reactions.
Attachment of the Oxetane Ring to the Picolinate Moiety: This step involves the reaction of the oxetane-containing intermediate with a picolinate derivative under specific conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The picolinate moiety can chelate metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-[[(Allyloxy)carbonyl]amino]-2-(oxetan-3-yl)acetate
- Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate
Uniqueness
Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate is unique due to the combination of the oxetane ring and the picolinate moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-amino-6-[[(2S)-oxetan-2-yl]methylamino]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-16-11(15)9-3-2-8(12)10(14-9)13-6-7-4-5-17-7/h2-3,7H,4-6,12H2,1H3,(H,13,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRSGGHPMXSDSD-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)NCC2CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NC(=C(C=C1)N)NC[C@@H]2CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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